molecular formula C18H14BrIN4OS B5696670 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-IODOPHENYL)THIOUREA

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-IODOPHENYL)THIOUREA

Cat. No.: B5696670
M. Wt: 541.2 g/mol
InChI Key: GHBCZUOYCBQEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA is a complex organic compound that features both bromine and iodine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups[4][4].

Scientific Research Applications

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2-IODOPHENYL)THIOUREA is unique due to its combination of bromine and iodine atoms, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-iodophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrIN4OS/c19-14-9-21-24(11-14)10-12-5-7-13(8-6-12)17(25)23-18(26)22-16-4-2-1-3-15(16)20/h1-9,11H,10H2,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCZUOYCBQEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrIN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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